

O-Desmethyl Quinidine: A Comprehensive Technical Review for Drug Development Professionals

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Compound of Interest

Compound Name: **O-Desmethyl Quinidine**

Cat. No.: **B15600903**

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An In-depth Exploration of the Synthesis, Pharmacology, Metabolism, and Therapeutic Potential of a Key Quinidine Metabolite

Abstract

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary and pharmacologically active metabolite of the class I antiarrhythmic drug, quinidine. This technical guide provides a comprehensive review of the existing scientific literature on **O-Desmethyl Quinidine**, with a focus on its chemical synthesis, pharmacological activities, metabolic pathways, and potential therapeutic applications. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering organized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation and development of this compound.

Introduction

Quinidine, a cinchona alkaloid, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical use is, however, accompanied by a complex pharmacokinetic profile and a range of adverse effects. The metabolism of quinidine leads to the formation of several metabolites, among which **O-Desmethyl Quinidine** is of significant interest due to its own intrinsic biological activity. Understanding the properties and actions of

O-Desmethyl Quinidine is crucial for a complete comprehension of the overall pharmacological and toxicological profile of its parent drug. Furthermore, the individual characteristics of this metabolite suggest that it could be explored as a therapeutic agent in its own right. This review consolidates the available technical information on **O-Desmethyl Quinidine** to support and guide future research and development efforts.

Chemical Properties and Synthesis

O-Desmethyl Quinidine is structurally similar to quinidine, with the notable absence of a methyl group on the quinoline ring's methoxy moiety.

Property	Value
IUPAC Name	(S)-(6-hydroxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
CAS Number	70877-75-7
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂
Molecular Weight	310.39 g/mol
Appearance	Pale Yellow to Light Yellow Solid
Synonyms	6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine

Synthesis: A partial synthesis of 6'-hydroxycinchonine has been reported. The synthesis is a critical aspect for obtaining the pure compound for dedicated pharmacological and toxicological evaluation, independent of its formation from quinidine *in vivo*.

Pharmacology

Antiarrhythmic Activity

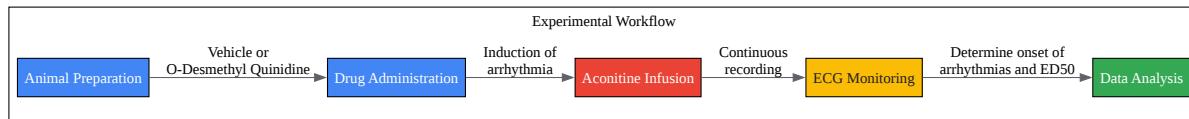
O-Desmethyl Quinidine exhibits antiarrhythmic properties, although it is generally less potent than its parent compound, quinidine.

Quantitative Data on Antiarrhythmic Activity:

Parameter	Value	Species	Experimental Model
ED ₅₀	910 $\mu\text{mol/kg}$	Mouse	Aconitine-induced arrhythmia

Experimental Protocol: Aconitine-Induced Arrhythmia Model in Mice

The aconitine-induced arrhythmia model is a standard preclinical screen for potential antiarrhythmic drugs, particularly those with sodium channel blocking activity.



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Aconitine-Induced Arrhythmia Experimental Workflow

- Animal Preparation: Male mice are used for the study.
- Drug Administration: **O-Desmethyl Quinidine** or a vehicle control is administered intraperitoneally at various doses to different groups of mice.
- Aconitine Infusion: After a set period following drug administration, a continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias.
- ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
- Data Analysis: The dose of **O-Desmethyl Quinidine** that protects 50% of the animals from aconitine-induced arrhythmias (ED₅₀) is calculated.

Effects on Cardiac Ion Channels

The antiarrhythmic effects of **O-Desmethyl Quinidine** are likely mediated through its interaction with cardiac ion channels. While specific patch-clamp data for **O-Desmethyl Quinidine** is limited, studies on its parent compound, quinidine, provide insights into its potential mechanisms. Quinidine is known to block several key cardiac ion channels.

Electrophysiological Effects of Quinidine (as a proxy for potential effects of its metabolite):

- Sodium Channels (INa): Blocks the fast inward sodium current, slowing the upstroke of the cardiac action potential.
- Potassium Channels (IKr, IKs): Blocks the rapid and slow components of the delayed rectifier potassium current, prolonging the action potential duration.
- Calcium Channels (ICa): Can block L-type calcium channels.

Further electrophysiological studies, such as patch-clamp analysis on isolated cardiomyocytes, are necessary to delineate the precise ion channel blocking profile of **O-Desmethyl Quinidine**.

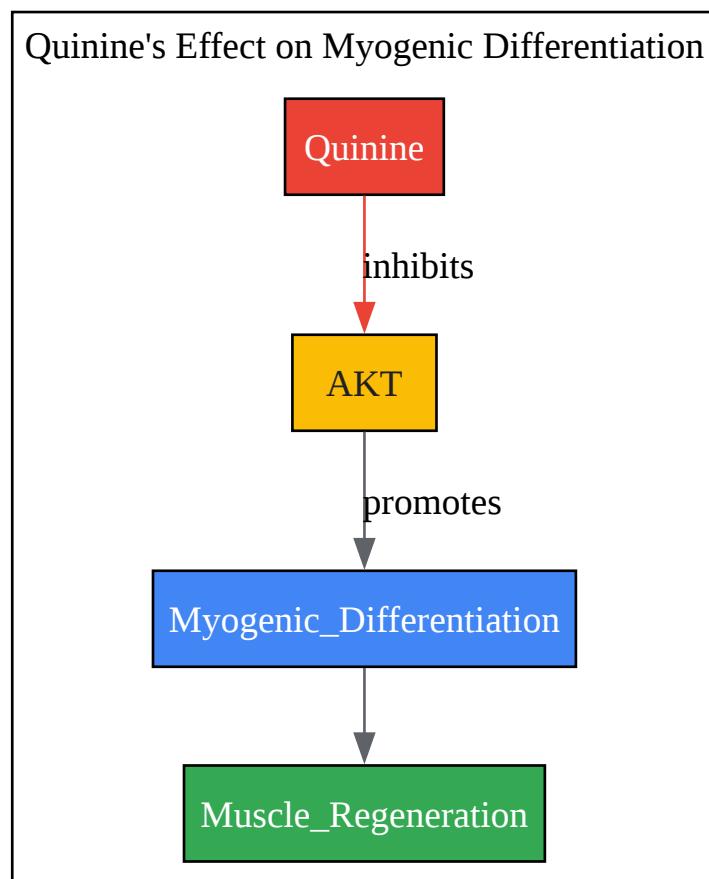
Effects on Skeletal Muscle

O-Desmethyl Quinidine has been reported to reduce the frequency of muscle cramps in a rat model of spinal cord injury. The mechanism underlying this effect is not fully understood but may be related to the known effects of cinchona alkaloids on skeletal muscle physiology.

Potential Mechanisms of Action on Skeletal Muscle:

Studies on quinine suggest that it interferes with the excitation-contraction coupling in skeletal muscle by affecting calcium handling within the muscle cell. Specifically, it has been shown to inhibit calcium accumulation by the sarcoplasmic reticulum. This modulation of intracellular calcium may contribute to the reduction of muscle hyperexcitability that leads to cramps.

A recent study on quinine has also revealed that it can inhibit myogenic differentiation by disrupting the AKT signaling pathway. This pathway is crucial for muscle growth and regeneration.



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Quinine's inhibitory effect on the AKT signaling pathway.

While this finding is for quinine, it opens an avenue for investigating whether **O-Desmethyl Quinidine** shares this property and if this mechanism is related to its effects on muscle cramps.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of **O-Desmethyl Quinidine** has been studied in rabbits, providing valuable preclinical data.

Pharmacokinetic Parameters of **O-Desmethyl Quinidine** in Rabbits:

Parameter	O-Desmethyl Quinidine	Quinidine
Terminal Half-life ($t_{1/2}$)	65.4 ± 34.4 min	132.4 ± 27.1 min
Volume of Distribution ($Vd\beta$)	Approx. 50% of Quinidine's $Vd\beta$	-
Total Body Clearance	Similar to Quinidine	-

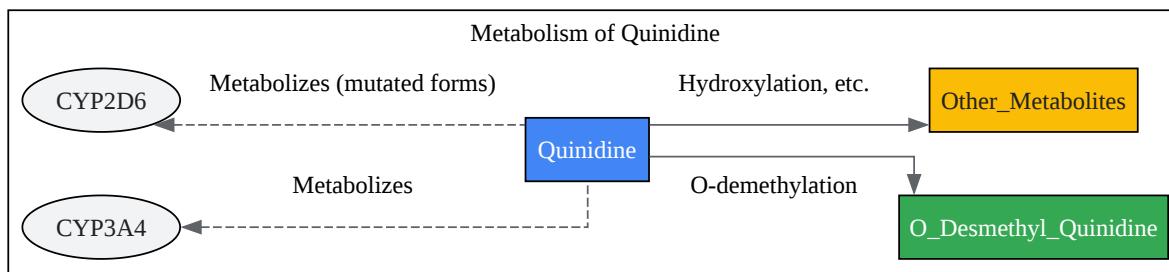
These findings indicate that **O-Desmethyl Quinidine** has a shorter half-life and a smaller volume of distribution compared to its parent drug in this animal model. Human pharmacokinetic data for **O-Desmethyl Quinidine** is currently limited in the publicly available literature.

Metabolism:

O-Desmethyl Quinidine is formed from the O-demethylation of quinidine. This metabolic reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

CYP Enzymes Involved in Quinidine Metabolism:

- CYP3A4: This is a major enzyme responsible for the metabolism of quinidine, including its hydroxylation.
- CYP2D6: While quinidine is a potent inhibitor of CYP2D6, some studies suggest that certain mutated forms of CYP2D6 can metabolize quinidine to **O-Desmethyl Quinidine**. The precise contribution of different CYP isoenzymes to the O-demethylation of quinidine in humans requires further investigation.



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Metabolic pathway of quinidine to **O-Desmethyl Quinidine**.

Enzyme Inhibition:

O-Desmethyl Quinidine is also an inhibitor of CYP2D6, although it is less potent than quinidine.

Parameter	Value	Enzyme
Ki (inhibition constant)	0.43 - 2.3 μ M	CYP2D6

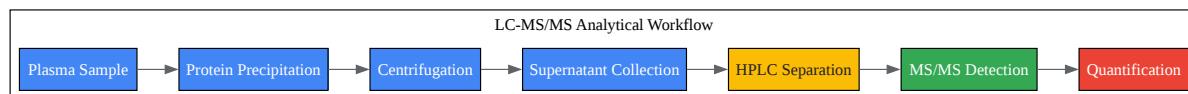
Analytical Methodology

The quantification of **O-Desmethyl Quinidine** in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection.

Experimental Protocol: Quantification of **O-Desmethyl Quinidine** in Plasma by LC-MS/MS

- Sample Preparation:
 - Protein precipitation: Plasma samples are treated with a solvent like acetonitrile or methanol to precipitate proteins.

- Liquid-liquid extraction or solid-phase extraction (SPE) can also be used for sample clean-up and concentration.
- Chromatographic Separation:
 - A C18 reversed-phase HPLC column is typically used.
 - The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
- Mass Spectrometric Detection:
 - Electrospray ionization (ESI) in positive ion mode is commonly employed.
 - Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **O-Desmethyl Quinidine** and an internal standard are monitored.



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Workflow for the quantification of **O-Desmethyl Quinidine**.

Discussion and Future Directions

O-Desmethyl Quinidine is an active metabolite of quinidine with demonstrated antiarrhythmic and potential muscle relaxant properties. The available data, primarily from preclinical studies, suggest that it has a distinct pharmacological and pharmacokinetic profile compared to its parent compound.

Key Gaps in Current Knowledge:

- Human Pharmacokinetics: There is a significant lack of data on the pharmacokinetics of **O-Desmethyl Quinidine** in humans. Understanding its absorption, distribution, metabolism, and excretion in a clinical setting is crucial for assessing its contribution to the effects of quinidine and for any potential development as a standalone drug.
- Detailed Mechanism of Action: The precise molecular targets and signaling pathways through which **O-Desmethyl Quinidine** exerts its antiarrhythmic and muscle-relaxant effects are not fully elucidated. Further research, including detailed electrophysiological and molecular biology studies, is warranted.
- Synthesis Optimization: A readily accessible and scalable synthesis protocol for **O-Desmethyl Quinidine** would greatly facilitate further research.

Future Research Directions:

- Conducting clinical pharmacokinetic studies to determine the plasma concentration-time profile of **O-Desmethyl Quinidine** in healthy volunteers and patients receiving quinidine.
- Performing in-depth in vitro studies (e.g., patch-clamp) to characterize the interaction of **O-Desmethyl Quinidine** with a broad range of cardiac and skeletal muscle ion channels.
- Investigating the effects of **O-Desmethyl Quinidine** on intracellular signaling pathways, such as the AKT pathway in skeletal muscle, to understand its molecular mechanisms of action.
- Evaluating the efficacy and safety of **O-Desmethyl Quinidine** in relevant preclinical models of cardiac arrhythmias and muscle cramps to support its potential therapeutic development.

Conclusion

O-Desmethyl Quinidine is a biologically active metabolite with a pharmacological profile that warrants further investigation. While it appears to be less potent than quinidine in some respects, its distinct pharmacokinetic properties and potential for therapeutic effects in conditions like muscle cramps make it an interesting compound for drug development. This technical review has summarized the current state of knowledge and highlighted the critical areas where further research is needed to fully understand and potentially exploit the therapeutic potential of **O-Desmethyl Quinidine**.

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